molecular formula C7H10Cl2N2O2S B3104081 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 145980-84-3

5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B3104081
CAS No.: 145980-84-3
M. Wt: 257.14 g/mol
InChI Key: MPDFHUKYTJGTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride: is a chemical compound with the molecular formula C7H10Cl2N2O2S and a molecular weight of 257.14 g/mol . This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The presence of both chloro and sulfonyl chloride groups makes it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 5-chloro-3-isopropyl-1-methyl-1H-pyrazole with sulfonyl chloride reagents under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) in the presence of a base such as pyridine, which facilitates the formation of the sulfonyl chloride group .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is used as a building block for the preparation of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: This compound is explored for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a precursor for the synthesis of bioactive molecules that can target specific enzymes or receptors in biological systems .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacture of dyes, pigments, and polymers .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both chloro and sulfonyl chloride groups, which provide distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to similar compounds that may lack one of these functional groups .

Properties

IUPAC Name

5-chloro-1-methyl-3-propan-2-ylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2N2O2S/c1-4(2)5-6(14(9,12)13)7(8)11(3)10-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDFHUKYTJGTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1S(=O)(=O)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 2
5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.